molecular formula C2H3NO2 B3263043 (E)-2-(Hydroxyimino)acetaldehyde CAS No. 36555-52-9

(E)-2-(Hydroxyimino)acetaldehyde

Cat. No. B3263043
CAS RN: 36555-52-9
M. Wt: 73.05 g/mol
InChI Key: PRRPUEWAMYRKPC-HNQUOIGGSA-N
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Description

Acetaldehyde, also known as ethanal, is a common and important molecule in organic chemistry. It is a colorless liquid with a pungent, fruity odor . It is the second simplest aldehyde after formaldehyde. The “(E)-2-(Hydroxyimino)” prefix suggests that the compound is a derivative of acetaldehyde, specifically an oxime. Oximes are compounds with the general formula R1R2C=NOH, where R1 and R2 can be a variety of groups.


Synthesis Analysis

The synthesis of oximes typically involves the reaction of a carbonyl compound (like acetaldehyde) with hydroxylamine . In the case of acetaldehyde, the reaction would produce acetaldoxime. The “(E)-2-(Hydroxyimino)” prefix suggests that the compound might be synthesized through a similar reaction, but with a different starting material or under different conditions.


Molecular Structure Analysis

The molecular structure of oximes like “(E)-2-(Hydroxyimino)acetaldehyde” typically involves a carbon-nitrogen double bond (C=N), with the nitrogen atom also bonded to a hydrogen atom (N-H). The “(E)” prefix indicates the relative positions of the substituents around the double bond, following the Cahn-Ingold-Prelog priority rules .


Chemical Reactions Analysis

Oximes can participate in a variety of chemical reactions. They can be reduced to amines, or dehydrated to form nitriles . They can also undergo Beckmann rearrangement to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For example, acetaldehyde is a colorless liquid with a pungent, fruity odor . It is highly flammable and can cause irritation to the eyes, skin, and respiratory system .

Mechanism of Action

The mechanism of action of a compound depends on its specific chemical structure and the context in which it is used. For example, in biological systems, acetaldehyde is metabolized by the enzyme alcohol dehydrogenase to produce ethanol .

Safety and Hazards

Acetaldehyde is highly flammable and can cause irritation to the eyes, skin, and respiratory system. It is also a potential occupational carcinogen . Similar safety and hazard considerations would likely apply to “(E)-2-(Hydroxyimino)acetaldehyde”, although the specific risks could vary depending on the compound’s exact chemical structure.

Future Directions

The future directions for research on a compound like “(E)-2-(Hydroxyimino)acetaldehyde” could include further studies on its synthesis, reactions, and potential applications. For example, oximes are important in organic synthesis and can be used to produce a variety of other compounds .

properties

IUPAC Name

(2E)-2-hydroxyiminoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRPUEWAMYRKPC-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)\C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-Hydroxyiminoacetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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